molecular formula C10H10N4O4 B13681315 Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate

Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No.: B13681315
M. Wt: 250.21 g/mol
InChI Key: GGTDDIDEBKLCDX-UHFFFAOYSA-N
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Description

Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its fused imidazole and pyridine rings, which contribute to its unique chemical and biological properties. Imidazopyridines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with the commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. The first step involves the nucleophilic substitution of the halogen in the pyridine ring, activated by the nitro group . This is followed by cyclization to form the imidazopyridine core.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products. The process typically involves multiple purification steps to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has been studied for its potential as an antimicrobial and antiviral agent.

    Medicine: It shows promise in the development of new therapeutic agents for various diseases.

    Industry: It is used in the synthesis of materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can act as a GABA A receptor agonist, influencing neurotransmission in the central nervous system. Additionally, it can inhibit enzymes involved in various metabolic pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazopyridine derivatives such as:

Uniqueness

Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate (CAS Number: 2529523-74-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article explores the biological activity of this compound, summarizing relevant studies, structure-activity relationships (SAR), and case studies.

Molecular Formula: C10H10N4O4
Molecular Weight: 250.21 g/mol

PropertyValue
CAS Number2529523-74-6
Molecular FormulaC10H10N4O4
Molecular Weight250.21 g/mol

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds within the imidazo[4,5-b]pyridine class. This compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

  • Inhibition of COX Enzymes: In vitro assays have demonstrated that derivatives with similar structures exhibit significant inhibition of COX-2 activity. For instance, compounds related to this class showed IC50 values around 0.04 μmol, comparable to celecoxib, a well-known anti-inflammatory drug .

2. Antimicrobial Activity

The potential antimicrobial effects of this compound have also been explored. The imidazo[4,5-b]pyridine scaffold is known for its activity against various bacterial strains.

  • Antitubercular Properties: A study focused on related imidazo[4,5-b]pyridine derivatives indicated promising antitubercular activity. These compounds were designed to target specific enzymes involved in the metabolic pathways of Mycobacterium tuberculosis . Although specific data on this compound is limited, its structural similarity suggests potential efficacy against similar targets.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. The presence of electron-withdrawing groups such as nitro groups enhances its activity by increasing electron density at reactive sites.

Key Findings:

  • Electron-Withdrawing Groups: The inclusion of nitro groups at specific positions on the imidazo ring has been associated with increased potency against COX enzymes and potential antimicrobial activity .

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activities:

  • Anti-inflammatory Studies: In vivo models using carrageenan-induced paw edema demonstrated that certain derivatives exhibited anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Evaluation: Research has shown that imidazo[4,5-b]pyridine derivatives can effectively inhibit bacterial growth in vitro, with minimum inhibitory concentration (MIC) values indicating their potential as therapeutic agents against resistant strains .

Properties

Molecular Formula

C10H10N4O4

Molecular Weight

250.21 g/mol

IUPAC Name

ethyl 5-methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H10N4O4/c1-3-18-10(15)9-12-6-4-7(14(16)17)5(2)11-8(6)13-9/h4H,3H2,1-2H3,(H,11,12,13)

InChI Key

GGTDDIDEBKLCDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=NC(=C(C=C2N1)[N+](=O)[O-])C

Origin of Product

United States

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